molecular formula C14H19IN2O B14916227 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide

Cat. No.: B14916227
M. Wt: 358.22 g/mol
InChI Key: UMVPLIXLFFASAI-UHFFFAOYSA-N
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Description

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide is a synthetic organic compound that features an iodine atom attached to a benzamide structure, with a pyrrolidine ring linked via a propyl chain

Properties

Molecular Formula

C14H19IN2O

Molecular Weight

358.22 g/mol

IUPAC Name

2-iodo-N-(3-pyrrolidin-1-ylpropyl)benzamide

InChI

InChI=1S/C14H19IN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-2,6-7H,3-5,8-11H2,(H,16,18)

InChI Key

UMVPLIXLFFASAI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

The synthesis of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide typically involves the following steps:

Chemical Reactions Analysis

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in the compound’s reactivity, facilitating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide can be compared with other similar compounds, such as:

Biological Activity

2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2IC_{13}H_{16}N_2I, with a molecular weight of approximately 304.18 g/mol. The compound features an iodine atom attached to a benzamide structure, which is further substituted with a pyrrolidine side chain.

PropertyValue
Molecular FormulaC13H16N2IC_{13}H_{16}N_2I
Molecular Weight304.18 g/mol
IUPAC NameThis compound
SMILESC1CCN(C1)CCc2ccccc(c2)I

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The iodine atom enhances its binding affinity, while the pyrrolidine moiety contributes to its selectivity towards certain biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can act as a modulator for specific receptors, influencing downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation.
  • Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties in models of neurodegeneration.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds, providing insights that may be applicable to this compound:

  • Antitumor Effects : A study on pyrrolidine derivatives showed significant inhibition of cancer cell lines, suggesting that similar modifications could enhance the antitumor activity of this compound .
  • Neuroprotective Mechanisms : Research involving related benzamide derivatives indicated their ability to prevent neuronal cell death under stress conditions, potentially through modulation of kinase pathways .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorPyrrolidine derivativesInhibition of cell proliferation
NeuroprotectionBenzamide derivativesPrevention of neuronal cell death
Enzyme InhibitionVarious benzamidesModulation of enzyme activities

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